molecular formula C18H17BrO4 B4014788 2-(4-bromophenyl)-2-oxoethyl (2,6-dimethylphenoxy)acetate

2-(4-bromophenyl)-2-oxoethyl (2,6-dimethylphenoxy)acetate

Cat. No.: B4014788
M. Wt: 377.2 g/mol
InChI Key: XTDMYFZXRKJTKS-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-2-oxoethyl (2,6-dimethylphenoxy)acetate is an organic compound that features a bromophenyl group and a dimethylphenoxy group

Properties

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2-(2,6-dimethylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrO4/c1-12-4-3-5-13(2)18(12)23-11-17(21)22-10-16(20)14-6-8-15(19)9-7-14/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDMYFZXRKJTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)OCC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-2-oxoethyl (2,6-dimethylphenoxy)acetate typically involves the reaction of 4-bromophenylacetic acid with 2,6-dimethylphenol in the presence of a suitable esterification agent. Common reagents used in this process include thionyl chloride and triethylamine . The reaction is usually carried out in an organic solvent such as 1,4-dioxane under controlled temperature conditions to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-2-oxoethyl (2,6-dimethylphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include bromophenyl ketones, bromophenyl alcohols, and substituted bromophenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-bromophenyl)-2-oxoethyl (2,6-dimethylphenoxy)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl (2,6-dimethylphenoxy)acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-bromophenyl)-2-oxoethyl (2,6-dimethylphenoxy)acetate include:

Uniqueness

What sets this compound apart from these similar compounds is the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in unique interactions and reactions that are not possible with other halogens or substituents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromophenyl)-2-oxoethyl (2,6-dimethylphenoxy)acetate
Reactant of Route 2
Reactant of Route 2
2-(4-bromophenyl)-2-oxoethyl (2,6-dimethylphenoxy)acetate

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